3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is an organic compound characterized by a pyrazole ring substituted with dimethyl groups and a butanamide chain attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with methyl groups at the 3 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Butanamide Chain: The substituted pyrazole is reacted with 4-methylphenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
Medically, it is investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity. The butanamide chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide: Lacks the dimethyl substitutions on the pyrazole ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the N-(4-methylphenyl) substitution.
N-(4-methylphenyl)butanamide: Lacks the pyrazole ring entirely.
Uniqueness
The presence of both the dimethyl-substituted pyrazole ring and the N-(4-methylphenyl)butanamide chain in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide provides unique chemical properties, such as enhanced stability and specific binding interactions, making it distinct from its analogs.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)10-14(4)19-13(3)9-12(2)18-19/h5-9,14H,10H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKWXAADTYXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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